6-hidroxi-N-(4-metiltiazol-2-il)pirimidina-4-carboxamida

Descripción general

Descripción

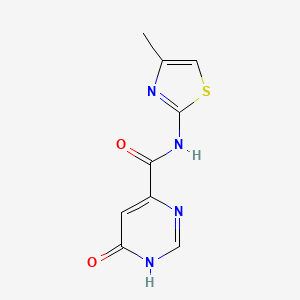

6-hydroxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide is a chemical compound with a unique structure that combines a pyrimidine ring with a thiazole ring.

Aplicaciones Científicas De Investigación

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including 6-hydroxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide. Research indicates that compounds similar to this pyrimidine derivative have shown significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. The compound demonstrated an IC50 value comparable to that of celecoxib, a well-known anti-inflammatory drug, indicating its potential for further development as an anti-inflammatory agent .

Anticancer Properties

The compound's structural features suggest potential applications in cancer therapy. Specifically, derivatives of pyrimidine have been explored for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, certain thiazole-containing derivatives have shown selective inhibition of CDK9, reinstating apoptosis in cancer cells. This mechanism is particularly relevant for cancers that rely on anti-apoptotic proteins for survival .

Table 1: Summary of Anticancer Activities

| Compound | Target | IC50 Value | Selectivity |

|---|---|---|---|

| 6-hydroxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide | CDK9 | 7 nM | >80-fold over CDK2 |

| Other Thiazole Derivatives | Various CDKs | Varies | Varies |

Acetylcholinesterase Inhibition

Another area of interest is the compound's potential as an acetylcholinesterase inhibitor, which is significant for the treatment of neurodegenerative diseases such as Alzheimer’s disease. Compounds with similar thiazole and pyrimidine structures have demonstrated promising inhibitory activity against acetylcholinesterase, thus helping to maintain acetylcholine levels in the brain . This suggests that 6-hydroxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide may also contribute to cognitive health.

Environmental Applications

Emerging research points to the compound's potential use as an algicide. Studies on thiazole-containing derivatives indicate that they can effectively inhibit harmful algal blooms (HABs). For example, certain derivatives exhibited potent algicidal activity against species like Prorocentrum minimum, suggesting a dual application in both medicinal and environmental chemistry .

Structure-Activity Relationships (SAR)

Understanding the SAR of 6-hydroxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide is crucial for optimizing its efficacy and selectivity. Modifications at various positions on the pyrimidine and thiazole rings can significantly affect biological activity. For instance, substituents at the C5 position of the pyrimidine core have been shown to enhance potency against targeted enzymes like CDK9 .

Table 2: Structure-Activity Relationship Insights

| Position | Modification | Effect on Activity |

|---|---|---|

| C5 | Carbonitrile group | Increased potency against CDK9 |

| C4 | Various substituents | Altered selectivity profile |

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, they can act as ligands, recruiting proteins for targeted protein degradation . They can also inhibit enzymes or stimulate/block receptors in biological systems .

Biochemical Pathways

Thiazole compounds have been found to activate or stop biochemical pathways and enzymes . For example, some thiazole compounds have been used in the recruitment of the von Hippel-Lindau (VHL) protein for targeted protein degradation .

Pharmacokinetics

Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.

Result of Action

Thiazole compounds have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole compounds .

Análisis Bioquímico

Biochemical Properties

Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives are used in the recruitment of the von Hippel-Lindau (VHL) protein for targeted protein degradation .

Cellular Effects

Thiazole derivatives have been found to exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects . These effects suggest that 6-hydroxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide may also influence cell function in various ways.

Molecular Mechanism

Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Thiazole derivatives are known to be involved in various metabolic pathways , suggesting that 6-hydroxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide may also interact with certain enzymes or cofactors.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide typically involves the reaction of 4-methylthiazole-2-amine with a pyrimidine derivative under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions

6-hydroxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted products with different functional groups .

Comparación Con Compuestos Similares

Similar Compounds

Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir, exhibit various biological activities.

Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine are well-known for their therapeutic applications.

Uniqueness

6-hydroxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide stands out due to its unique combination of a thiazole and pyrimidine ring, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and potential therapeutic effects.

Actividad Biológica

6-Hydroxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound that combines a pyrimidine ring with a thiazole moiety. This unique structure has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it is investigated for antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of 6-hydroxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide includes:

- A pyrimidine ring with a hydroxyl group at the 6-position.

- A thiazole group at the N-position of the carboxamide.

This structural configuration is significant as it influences the compound's electronic properties and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of thiazole and pyrimidine compounds exhibit notable antimicrobial properties. For instance, studies have shown that 6-hydroxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide can inhibit various bacterial strains, including Mycobacterium tuberculosis .

| Compound | Activity | MIC (µM) |

|---|---|---|

| 6-Hydroxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide | Antimicrobial | 4.5 |

Antiviral Activity

The compound has also been evaluated for its antiviral potential. It has demonstrated effectiveness against viruses such as the tobacco mosaic virus, with in vivo studies indicating significant protective activity .

| Virus | Compound | Activity |

|---|---|---|

| Tobacco Mosaic Virus | 6-Hydroxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide | Curative activity of 56.8% |

Anticancer Activity

In vitro studies have highlighted the compound's anticancer properties, particularly against HepG2 and PC12 cell lines. The structure–activity relationship (SAR) analysis suggests that modifications to the thiazole group can enhance cytotoxicity .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| HepG2 | 6-Hydroxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide | 0.1 |

| PC12 | 6-Hydroxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide | 0.06 |

The biological activity of 6-hydroxy-N-(4-methylthiazol-2-yl)pyrimidine-4-carboxamide can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound has been noted for its potential to inhibit cyclooxygenase enzymes, particularly COX-2, which is implicated in inflammatory processes .

- Receptor Binding : The thiazole group enhances binding affinity to various receptors involved in cancer progression and microbial resistance .

Case Studies

Several case studies have assessed the efficacy of this compound in various therapeutic contexts:

- Anticancer Efficacy : A study demonstrated that derivatives similar to 6-hydroxy-N-(4-methylthiazol-2-yl)pyrimidine showed significant inhibition of tumor growth in animal models when administered at specific doses.

- Antimicrobial Testing : Another investigation focused on the compound's effectiveness against drug-resistant bacterial strains, revealing promising results that warrant further exploration.

Propiedades

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)-6-oxo-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2S/c1-5-3-16-9(12-5)13-8(15)6-2-7(14)11-4-10-6/h2-4H,1H3,(H,10,11,14)(H,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDFQZBYOANILA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=CC(=O)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.